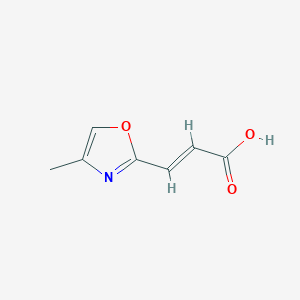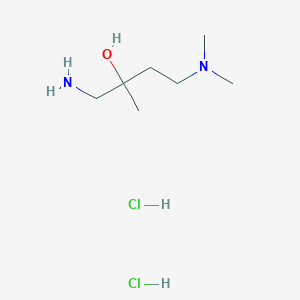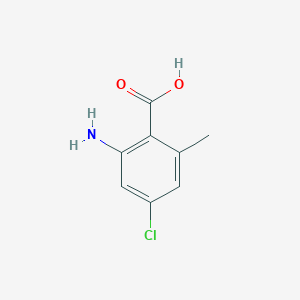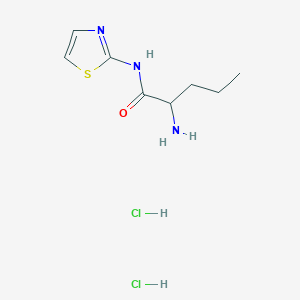
3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid
Übersicht
Beschreibung
3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid, also known as 4-methyl-2-oxazoline-3-propanoic acid or 2-Oxazoline-3-propanoic acid, is an organic acid with a wide range of applications in biochemistry and pharmacology. It is a derivative of oxazoline, which is a five-membered heterocyclic compound containing a nitrogen atom. This compound has been studied extensively for its potential uses in various scientific research applications, including drug delivery, metabolic engineering, and drug synthesis. In
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Supramolecular Interactions
- Oxazole derivatives, such as benzoxazolyl-prop-2-enoic acids, show interesting structural properties with their carboxylic acid groups and double bonds. These compounds form strong hydrogen bonds and weak C-H...O interactions, contributing to their supramolecular structures, which are further stabilized by π-π stacking interactions between oxazole and benzenoid rings (Trujillo-Ferrara et al., 2004).
Synthesis and Biological Activity
- Similar compounds, involving isoxazole and triazole rings, have been synthesized and found to possess antiviral and immunomodulating activities. This suggests potential pharmaceutical applications for 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid derivatives in developing new antiviral agents (Modzelewska-Banachiewicz et al., 2009).
Chemical Transformations and Derivative Synthesis
- Research into derivatives of 1,3-oxazole-4-carboxylic acid highlights the versatility of oxazole compounds in chemical synthesis, enabling the introduction of various functional groups and the construction of complex molecular architectures (Prokopenko et al., 2010).
Docking Studies and Biological Effects
- Docking studies of benzoxazole derivatives on enzymes like triosephosphate isomerase suggest that these compounds can disrupt protein-protein interactions, which may underlie their biological effects, including trypanocidal activity. This indicates a potential research avenue for 3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid in the study of enzyme inhibition and drug development (Sandoval et al., 2013).
Luminescent Properties
- The synthesis of organic compounds related to oxazole derivatives for the construction of molecular crystals with stable photoluminescence indicates potential applications in materials science, particularly in the development of new luminescent materials for various technological applications (Zhestkij et al., 2021).
Eigenschaften
IUPAC Name |
(E)-3-(4-methyl-1,3-oxazol-2-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-5-4-11-6(8-5)2-3-7(9)10/h2-4H,1H3,(H,9,10)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCXZYRHHZVFOQ-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=N1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=COC(=N1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methyl-1,3-oxazol-2-yl)prop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[2-(Dimethylamino)ethyl]benzoic acid hydrochloride](/img/structure/B1378604.png)


![N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide](/img/structure/B1378612.png)

![2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetic acid](/img/structure/B1378615.png)


![6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B1378619.png)

